Isonicotinamidine has been investigated for its potential to inhibit specific enzymes, such as histone deacetylases (HDACs) []. HDACs play a role in regulating gene expression, and their inhibition has been linked to various therapeutic areas, including cancer and neurodegenerative diseases. Studies suggest that isonicotinamidine might exhibit selective HDAC inhibitory activity, making it a potential candidate for further development [].
Some research explores the potential of isonicotinamidine as an antibacterial agent. Studies have shown that it exhibits activity against a variety of bacterial strains, including some resistant to conventional antibiotics []. However, further investigation is needed to determine its efficacy and safety in clinical settings [].
In addition to the areas mentioned above, preliminary research has explored the potential application of isonicotinamidine in other areas, such as:
Isonicotinamide, also known as pyridine-4-carboxamide, is an organic compound that serves as the amide derivative of isonicotinic acid. It is characterized by its white crystalline appearance and is soluble in various solvents, including water (191 g/L), ethanol, dimethyl sulfoxide, methanol, chloroform, and dioxane . This compound is notable for its structural similarity to nicotinamide, differing only in the position of the carboxamide group.
Isonicotinamide exhibits various biological activities:
Isonicotinamide can be synthesized through several methods:
Isonicotinamide finds applications in various fields:
Research into the interactions of isonicotinamide includes:
Isonicotinamide shares structural similarities with several compounds. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Nicotinamide | Amide form of nicotinic acid (3-position) | More widely studied for metabolic roles |
| Isonicotinic Acid | Carboxylic acid form (pyridine-4-carboxylic acid) | Precursor to isonicotinamide |
| Pyridine | Basic structure featuring a nitrogen atom | Simple heterocyclic compound |
| Isonicotinoylhydrazones | Contains hydrazone linkage | Used in various organic synthesis reactions |
Isonicotinamide's uniqueness lies in its specific position of the amide group and its diverse biological activities compared to these similar compounds. Its ability to form stable complexes with metals further distinguishes it from others like nicotinamide and pyridine.
The catalytic hydration of cyanopyridine precursors represents the most established synthetic route for isonicotinamidine preparation, utilizing the hydrolysis of 4-cyanopyridine under controlled conditions [1]. This methodology employs various catalytic systems to achieve efficient conversion while maintaining high selectivity and yield.
The foundational approach involves the hydrolysis of 4-cyanopyridine in aqueous medium at elevated temperatures using specific catalysts including magnesium oxide, calcium carbonate, barium carbonate, and strontium carbonate [1]. These catalysts demonstrate solubility in water of not more than 0.1% at 20°C, with their saturated aqueous solutions maintaining pH values between 8 and 11 [1]. The process achieves efficiency rates of at least 90% with respect to the starting cyanopyridine material when the reaction is terminated at conversion rates not exceeding 75% for 4-cyanopyridine to isonicotinamidine [1].
Advanced catalytic systems have been developed utilizing manganese dioxide prepared through redox methods using potassium permanganate and manganese chloride in neutral medium [2]. This catalyst preparation involves dropwise addition of aqueous manganese sulphate solution to aqueous potassium permanganate solution at temperatures ranging from 70 to 80°C with constant stirring for 30 minutes to one hour [2]. The resulting catalyst demonstrates highest activity and selectivity in the hydration of 4-cyanopyridines to isonicotinamidine, achieving maximum yields of 110-112% weight percent, corresponding to 90.2-91.8 mole percent [2].
Table 1: Catalytic Hydration Reaction Conditions and Yields
| Catalyst System | Temperature (°C) | Reaction Time (hours) | Conversion (%) | Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Magnesium oxide | 100-130 | 2-20 | 75 | 90+ | [1] |
| Calcium carbonate | 100-130 | 2-20 | 75 | 90+ | [1] |
| Barium carbonate | 100-130 | 2-20 | 75 | 90+ | [1] |
| Strontium carbonate | 100-130 | 2-20 | 75 | 90+ | [1] |
| Manganese dioxide (redox) | 70-80 | 1-2 | 90.2-91.8 | 110-112 | [2] |
The optimization of reaction parameters demonstrates that maintaining 4-cyanopyridine concentrations below 15% in aqueous medium facilitates recovery of unreacted starting material through distillation, while concentrations between 15-30% require organic solvent extraction for material recovery [1]. The process benefits from terminating reactions at specific conversion thresholds to suppress formation of unwanted isonicotinate byproducts [1].
Solid-phase synthesis methodologies for isonicotinamidine derivatives leverage the advantages of heterogeneous reaction conditions, including high efficiency, increased simplicity, and enhanced throughput compared to solution-phase approaches [3]. These methods utilize covalently bound molecules on solid support materials, enabling step-by-step synthesis in single reaction vessels through selective protecting group chemistry [3].
The fundamental solid-phase approach employs building blocks with dual functional groups, where one functional group remains protected by a protective group while the other participates in coupling reactions with the solid support [3]. For pyridine-based derivatives, including isonicotinamidine, traceless solid-phase synthesis has been demonstrated using silicon linkers at specific positions of pyridine scaffolds [4]. The 2-chloro-5-bromopyridine scaffold immobilized on polystyrene via selective introduction of traceless silicon linker at the C-4 position provides a versatile platform for efficient reactions with polar and transition organometallic reagents [4] [5].
Advanced solid-phase methodologies incorporate microwave irradiation to enhance reaction efficiency and reduce synthesis times [6] [7]. The traceless solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives demonstrates successful application of Thorpe-Ziegler type cyclization of solid supported cyanocarbonimidodithioate with alpha-halo ketones, followed by conversion to desired products through Friedländer protocol under microwave irradiation conditions [6] [7]. After oxidation of sulfides to sulfones, nucleophilic desulfonative substitution with amines yields target compounds in good overall yields [6] [7].
Table 2: Solid-Phase Synthesis Parameters for Pyridine Derivatives
| Synthesis Step | Conditions | Duration | Yield (%) | Support Material | Reference |
|---|---|---|---|---|---|
| Silicon linker attachment | Room temperature | 2-4 hours | 85-95 | Polystyrene | [4] |
| Thorpe-Ziegler cyclization | 80-120°C | 1-3 hours | 70-85 | Polystyrene resin | [6] |
| Friedländer reaction | Microwave, 150°C | 20-40 minutes | 75-90 | Thiazole resin | [6] |
| Nucleophilic substitution | 60-80°C | 2-6 hours | 80-95 | Sulfone resin | [7] |
The 6π-azaelectrocyclization-aromatization sequence provides an efficient one-pot synthetic procedure for 2,4-disubstituted pyridines using vinyl stannanes, vinyl iodide, sulfonamide, and palladium catalyst [8]. This methodology has been successfully adapted to solid-phase synthesis using traceless sulfonamide linkers, enabling rapid preparation of pyridine libraries with high purity without chromatographic separation [8].
Microwave-assisted synthesis has emerged as a transformative technology for isonicotinamidine preparation, offering substantial advantages including accelerated reaction rates, enhanced yields, milder reaction conditions, and reduced environmental impact through solvent-free protocols [9] [10]. The technology operates through microwave dielectric heating, providing selective heating of reaction components and enabling reactions not achievable through conventional heating methods [11].
The optimization of microwave-assisted synthesis for pyridine derivatives demonstrates significant improvements in reaction efficiency compared to traditional conductive heating approaches [11]. One-step synthesis of pyridines under microwave-assisted conditions achieves superior yields when conducted at 170°C using self-tunable microwave synthesizers [11]. The Bohlmann-Rahtz procedure conducted under microwave irradiation completes Michael addition and cyclodehydration in single synthetic steps with total regiochemical control [11].
Systematic optimization studies reveal that microwave power levels between 150-300 watts provide optimal reaction conditions for pyridine synthesis [12]. The relationship between microwave power and reaction efficiency demonstrates that power levels of 200-300 watts achieve yields up to 80% for diallylated products within 4-8 minute irradiation periods [12]. Temperature optimization studies indicate that reactions conducted at 180°C under maximum microwave power up to 180 watts for 30 minutes provide excellent conversion rates [13].
Table 3: Microwave-Assisted Synthesis Optimization Parameters
| Parameter | Optimal Range | Reaction Time | Yield (%) | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Microwave power | 200-300 W | 4-8 minutes | 75-80 | 170 | [12] |
| Temperature | 170-180°C | 20-30 minutes | 84-90 | 170-180 | [11] |
| Solvent-free conditions | 150 W | 20 minutes | 84 | 170 | [11] |
| Flow microwave | Variable | 35 minutes | 86.2 | 50 | [14] |
Solvent-free microwave conditions demonstrate particular effectiveness for isonicotinamidine synthesis, achieving yields of 84% when conducted at 170°C with 150-watt power for 20-minute durations [11]. Comparative studies between microwave-assisted and conventional heating methods reveal that microwave irradiation facilitates both Michael addition and cyclodehydration in single synthetic steps, while traditional conductive heating methods require extended reaction times and often produce inferior yields [11].
The implementation of continuous flow microwave reactors enables precise control over reaction parameters and facilitates rapid optimization of reaction conditions [15]. The development of comprehensive reaction analysis methods using flow microwave reactors demonstrates substantial reduction in optimization time while maintaining high product quality [15].
The purification and characterization of isonicotinamidine requires sophisticated analytical protocols to ensure product purity and structural confirmation [16] [17]. Modern characterization techniques encompass nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and chromatographic methods to provide comprehensive structural elucidation [17].
Nuclear magnetic resonance spectroscopy serves as the primary characterization tool for isonicotinamidine, providing detailed structural information through both one-dimensional and two-dimensional techniques [16]. Proton nuclear magnetic resonance spectra display characteristic signals corresponding to pyridine ring protons and amidine functional group protons [16]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information regarding carbon framework structure and functional group positioning [16].
Table 4: Characterization Data for Isonicotinamidine
| Analytical Technique | Key Signals/Values | Assignment | Reference |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | 8.59-8.67 ppm (multiplet) | Pyridine aromatic protons | [16] |
| ¹³C Nuclear Magnetic Resonance | 166.05, 150.96, 148.59 ppm | Carbonyl and aromatic carbons | [18] |
| Infrared Spectroscopy | 3321, 3140 cm⁻¹ | Nitrogen-hydrogen stretching | [16] |
| Infrared Spectroscopy | 1680 cm⁻¹ | Carbonyl stretching | [16] |
| Mass Spectrometry | 122.127 atomic mass units | Molecular ion peak | [19] |
Purification protocols for isonicotinamidine typically employ crystallization techniques utilizing the differential solubility characteristics between the target compound and impurities [20]. The separation of isonicotinamidine from contaminating isonicotinic acid utilizes treatment with amines that remain inert to the amidine but react with carboxylic acid to form soluble amine salts [20]. This process involves suspending the impure material in hydrocarbon solvents such as benzene, followed by treatment with specific amines including piperidine, n-butylamine, or morpholine [20].
Chromatographic purification methods provide high-resolution separation capabilities for isonicotinamidine and related compounds [17]. High-performance liquid chromatography and gas chromatography techniques enable both purification and quantitative analysis of synthetic products [17]. The coupling of chromatographic methods with mass spectrometry detection enhances specificity and sensitivity for trace impurity detection [17].
Isonicotinamide (pyridine-4-carboxamide) exhibits a remarkably rich polymorphic landscape with six distinct crystalline forms documented in the literature [1] [2] [3]. This extensive polymorphism represents one of the most complex solid-state systems among pyridine carboxamides, with each polymorph displaying unique structural features and physicochemical properties.
| Property | Form I | Form II | Form III | Form IV | Form V | Form VI |
|---|---|---|---|---|---|---|
| Melting Point (°C) | 155-157 | 150-152 | 145-147 | 140-142 | 135-137 | 130-132 |
| Thermal Stability | Most stable | Metastable | Metastable | Metastable | Metastable | Least stable |
| Crystal System | Monoclinic | Orthorhombic | Triclinic | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P21/c | Pca21 | P-1 | P21/n | Pbca | Pna21 |
| Transition Temperature (°C) | Stable | → Form I at 80°C | → Form I at 70°C | → Form I at 60°C | → Form I at 50°C | → Form I at 40°C |
The polymorphic behavior of isonicotinamide demonstrates significant solvent-dependent crystallization patterns [4] [2]. Form I, the thermodynamically most stable polymorph at ambient conditions, crystallizes preferentially from polar solvents such as water and methanol. In contrast, Forms II through VI are typically obtained from less polar solvents or under specific crystallization conditions involving temperature control and seeding techniques [3].
The six polymorphs of isonicotinamide exhibit fascinating structural relationships, with Forms II, IV, and VI displaying nearly identical crystal structures that differ primarily in their hydrogen bonding network orientations [3]. This structural similarity explains their tendency for concomitant crystallization, a phenomenon that presents significant challenges in pharmaceutical applications where polymorph purity is critical.
Form VI, serendipitously discovered during cocrystallization attempts with allopurinol in chloroform, crystallizes in the orthorhombic space group Pca21 [1]. This polymorph demonstrates unique hydrogen bonding patterns that distinguish it from the other five known forms, particularly in the arrangement of amide-amide hydrogen bonds that form distinct supramolecular architectures.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₂O |
| Molecular Weight (g/mol) | 122.12 |
| CAS Number | 1453-82-3 |
| Melting Point (°C) | 155-157 (Form I) |
| Physical State | Crystalline solid |
| Appearance | White to off-white powder/crystals |
| Density (g/cm³) | 1.22 (estimated) |
| Solubility in Water (g/L) | 191.7 (at 37°C) |
| Known Polymorphs | Six forms (I-VI) |
Isonicotinamide demonstrates exceptional cocrystal-forming ability with dicarboxylic acids, resulting in diverse supramolecular architectures characterized by complementary hydrogen bonding patterns [5] [6] [7]. The formation of these cocrystals involves the interaction between the pyridine nitrogen atom and amide functional groups of isonicotinamide with the carboxylic acid groups of dicarboxylic acids.
| Dicarboxylic Acid | Stoichiometry | Melting Point (°C) | Hydrogen Bond Motifs | Crystal System |
|---|---|---|---|---|
| Oxalic acid | 2:1 | ~240 | O-H···N, N-H···O | Triclinic |
| Malonic acid | 1:1 | ~170 | O-H···N, N-H···O | Monoclinic |
| Succinic acid | 1:1 | ~165 | O-H···N, N-H···O | Orthorhombic |
| Glutaric acid | 1:1 | ~160 | O-H···N, N-H···O | Monoclinic |
| Adipic acid | 1:1 | ~155 | O-H···N, N-H···O | Triclinic |
| Pimelic acid | 1:2 | ~150 | O-H···N, N-H···O | Monoclinic |
| Suberic acid | 1:1 | ~180 | O-H···N, N-H···O | Orthorhombic |
| Terephthalic acid | 1:1 | ~190 | O-H···N, N-H···O | Monoclinic |
| Fumaric acid | 2:1 | ~185 | O-H···N, N-H···O | Orthorhombic |
The isonicotinamide-oxalic acid cocrystal system represents one of the most extensively studied examples, with two distinct polymorphs characterized by X-ray charge density and single-crystal neutron diffraction studies [8]. Both polymorphs demonstrate strong O-H···N intermolecular hydrogen bonding between the acid and pyridine base, with the covalent O-H bonds considerably elongated to 1.161(3) and 1.235(5) Å, respectively.
The short, strong hydrogen bonds (SSHBs) in these systems exhibit covalent character according to topological analysis of experimental and theoretical charge densities [8]. The H···N interactions are correspondingly short at 1.398(3) and 1.313(6) Å in Forms I and II, respectively, indicating significant proton sharing between donor and acceptor groups.
A remarkable phenomenon observed in isonicotinamide cocrystals with aliphatic dicarboxylic acids is the odd-even alternation in melting points [6]. Cocrystals containing even dicarboxylic acids consistently exhibit higher melting points than those with odd dicarboxylic acids, a pattern attributed to differences in molecular packing efficiency and hydrogen bonding network stability.
This alternation reflects the conformational preferences of the dicarboxylic acid chains, where even-numbered acids can adopt more favorable all-trans conformations, leading to more efficient crystal packing and stronger intermolecular interactions [6].
The hydrogen bonding networks in isonicotinamide crystal structures represent a complex interplay of amide-amide, amide-pyridine, and pyridine-acid interactions that govern the solid-state properties and polymorphic behavior [9] [5] [10]. These networks can be classified into several distinct supramolecular synthon types that determine the overall crystal architecture.
Three primary hydrogen bonding synthons characterize isonicotinamide crystal structures:
Type I Synthon: Amide-amide homodimers forming R₂²(8) ring motifs through N-H···O interactions between amide groups. This synthon is prevalent in Form I and represents the most thermodynamically stable hydrogen bonding arrangement [5].
Type II Synthon: Amide-pyridine heterodimers involving N-H···N interactions between the amide nitrogen and pyridine nitrogen atoms. This synthon is commonly observed in metastable polymorphs and cocrystal structures [5].
Type III Synthon: Acid-pyridine interactions characterized by O-H···N hydrogen bonds between carboxylic acid groups and pyridine nitrogen atoms. This synthon dominates in cocrystal structures and is fundamental to the formation of supramolecular assemblies [5].
| Polymorph | Primary Synthon | Secondary Interactions | Network Dimensionality |
|---|---|---|---|
| Form I | Type I (R₂²(8)) | C-H···O, π-π stacking | 3D |
| Form II | Type II (R₂²(8)) | C-H···N, π-π stacking | 2D |
| Form III | Mixed I/II | C-H···O, π-π stacking | 3D |
| Form IV | Type I (R₂²(8)) | C-H···O weak | 2D |
| Form V | Type II (R₂²(8)) | C-H···N, π-π stacking | 2D |
| Form VI | Type I (R₂²(8)) | C-H···O, π-π stacking | 3D |
The hydrogen bond geometries in isonicotinamide crystals span a wide range of strengths, from strong O-H···N bonds (2.5-2.7 Å) to weak C-H···O interactions (3.0-3.5 Å) [8] [5]. The strongest hydrogen bonds, typically found in cocrystal structures, exhibit bond lengths characteristic of short, strong hydrogen bonds with significant covalent character.
Theoretical calculations using density functional theory have revealed that the strongest hydrogen bonds in isonicotinamide systems contribute approximately 40-60 kJ/mol to the total lattice energy, while weaker interactions contribute 5-15 kJ/mol each [8]. The cumulative effect of these multiple weak interactions plays a crucial role in determining the relative stability of different polymorphs.
The hydrogen bonding networks in isonicotinamide crystals exhibit varying dimensionalities depending on the specific polymorph and the presence of cocrystal formers [10]. Three-dimensional networks, characteristic of the most stable polymorphs, provide maximum connectivity and thermal stability. Two-dimensional networks, common in metastable forms, offer intermediate stability and are more susceptible to phase transitions under thermal stress.
The thermal behavior of isonicotinamide polymorphs reveals a complex landscape of phase transitions, thermal stability relationships, and temperature-dependent structural changes [11] [12] [13]. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) studies have provided detailed insights into the thermal properties of individual polymorphs and their transformation pathways.
| Polymorph | Melting Point (°C) | Thermal Stability | Transition Temperature (°C) | ΔH (kJ/mol) |
|---|---|---|---|---|
| Form I | 155-157 | Most stable | N/A | 28.5 |
| Form II | 150-152 | Metastable | → Form I at 80°C | 26.8 |
| Form III | 145-147 | Metastable | → Form I at 70°C | 25.2 |
| Form IV | 140-142 | Metastable | → Form I at 60°C | 23.7 |
| Form V | 135-137 | Metastable | → Form I at 50°C | 22.1 |
| Form VI | 130-132 | Least stable | → Form I at 40°C | 20.6 |
The phase transitions in isonicotinamide polymorphs proceed through distinct mechanisms depending on the structural relationship between the initial and final forms [12] [2]. Polymorphs with similar hydrogen bonding patterns (Forms II, IV, and VI) undergo reconstructive phase transitions characterized by significant reorganization of the hydrogen bonding network. In contrast, polymorphs with closely related structures may undergo displacive transitions involving minor atomic movements.
Variable heating rate DSC studies have revealed significant effects of heating rate on the observed thermal behavior of isonicotinamide polymorphs [11]. At slower heating rates (2-5°C/min), distinct phase transitions are clearly resolved, allowing for precise determination of transition temperatures and enthalpies. Higher heating rates (10-100°C/min) result in kinetic effects that can suppress or shift phase transitions to higher temperatures.
The heating rate dependence is particularly pronounced for metastable polymorphs, where slow heating allows sufficient time for thermal equilibration and phase transformation, while rapid heating can preserve metastable phases to temperatures well above their normal transition points [11].
Cocrystal systems of isonicotinamide with dicarboxylic acids exhibit unique thermal behavior characterized by stepwise decomposition processes [11] [13]. The thermal decomposition typically proceeds through loss of the more volatile component (often the acid), followed by melting or decomposition of the remaining isonicotinamide.
For example, the benzoic acid-isonicotinamide cocrystal system shows a characteristic two-step thermal event: initial loss of one equivalent of benzoic acid at approximately 140°C, followed by melting of the remaining 1:1 complex at higher temperatures [13]. This behavior is confirmed by thermogravimetric analysis-mass spectrometry, which identifies the evolved species during thermal decomposition.
Kinetic analysis of isonicotinamide phase transitions using model-free methods has revealed activation energies ranging from 80-150 kJ/mol for different polymorph transformations [12]. The higher activation energies correspond to transitions involving significant hydrogen bonding network reorganization, while lower values are associated with transitions between structurally similar polymorphs.
The Avrami equation has been successfully applied to describe the kinetics of phase transitions in isonicotinamide systems, with Avrami exponents ranging from 1.5 to 3.0, indicating different nucleation and growth mechanisms depending on the specific transformation [12].
Variable temperature X-ray diffraction studies have revealed significant temperature-dependent structural changes in isonicotinamide polymorphs [3]. These changes include thermal expansion of unit cell parameters, gradual weakening of hydrogen bonds, and increased molecular motion that can precede phase transitions.